molecular formula C18H22N4O3S2 B2423935 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886909-92-8

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2423935
CAS No.: 886909-92-8
M. Wt: 406.52
InChI Key: UGQLNMFGGXGDQB-UHFFFAOYSA-N
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Description

The compound “5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Chemical Reactions Analysis

The chemical reactions involving 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl derivatives are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial and Antiviral Properties

  • Novel 1,2,4-triazole derivatives, including compounds structurally related to 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
  • A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).

Anticancer and Antidiabetic Potential

  • Spirothiazolidinones analogs, structurally related to the compound , have been synthesized and some showed significantly high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, compounds from this study exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, indicating their antidiabetic applications (Flefel et al., 2019).

Structural Elucidation

  • The structural elucidation of benzothiazinone BTZ043, which shares a similar 1,4-dioxa-8-azaspiro[4.5]decan moiety, has been reported. This study provides insights into the chiral properties and diastereomeric conformers of such compounds, useful for understanding the chemical behavior and potential applications of this compound (Richter et al., 2022).

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-2-13-19-17-22(20-13)16(23)15(27-17)14(12-4-3-11-26-12)21-7-5-18(6-8-21)24-9-10-25-18/h3-4,11,14,23H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLNMFGGXGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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